molecular formula C17H28O2 B14088810 1,3-Bis(4-methylcyclohexyl)propane-1,3-dione

1,3-Bis(4-methylcyclohexyl)propane-1,3-dione

Cat. No.: B14088810
M. Wt: 264.4 g/mol
InChI Key: NYVAFCJHYHKDAA-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylcyclohexyl)propane-1,3-dione is a β-diketone derivative featuring two 4-methylcyclohexyl groups attached to the central propane-1,3-dione backbone. This compound belongs to a broader class of 1,3-diketones, which are characterized by their enolizable β-diketonate structure. Such compounds are widely utilized in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions.

Synthesis of similar 1,3-diketones typically involves Claisen condensation between ketones or esters . For example, 1,3-bis(4-methoxyphenyl)propane-1,3-dione is synthesized via coupling of functionalized acetophenone derivatives . By analogy, 1,3-Bis(4-methylcyclohexyl)propane-1,3-dione could be synthesized from 4-methylcyclohexanone precursors.

Properties

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

1,3-bis(4-methylcyclohexyl)propane-1,3-dione

InChI

InChI=1S/C17H28O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h12-15H,3-11H2,1-2H3

InChI Key

NYVAFCJHYHKDAA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)CC(=O)C2CCC(CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methylcyclohexyl)propane-1,3-dione typically involves the reaction of 4-methylcyclohexanone with a suitable diketone precursor under controlled conditions. One common method involves the Claisen condensation reaction, where 4-methylcyclohexanone is reacted with diethyl malonate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the diketone precursor, followed by cyclization and dehydration to yield the desired product.

Industrial Production Methods

Industrial production of 1,3-Bis(4-methylcyclohexyl)propane-1,3-dione may involve large-scale Claisen condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylcyclohexyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the diketone groups to diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(4-methylcyclohexyl)propane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active diketones.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylcyclohexyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form chelates with metal ions, influencing various biochemical processes. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Electronics: Electron-donating groups (e.g., methoxy in ) enhance the enolate stability of β-diketones, making them stronger ligands for metal coordination.
  • Steric Effects : Bulky substituents like 4-tert-butyl in Avobenzone or cyclohexyl groups (hypothetically in the target compound) may hinder molecular packing, reducing melting points compared to planar aryl derivatives. However, symmetry in substituents (e.g., para-substituted phenyl or cyclohexyl groups) could enhance crystallinity.

Physicochemical Properties

  • Melting Points : Avobenzone, with asymmetric substituents (4-OCH₃ and 4-tert-butyl), exhibits a relatively low melting range (81–86°C) , while symmetric analogs (e.g., 1,3-diphenylpropanedione) may have higher melting points due to efficient packing. The target compound’s cyclohexyl groups could increase hydrophobicity and melting point compared to aryl analogs.
  • Solubility: Methoxy-substituted derivatives are likely more polar and soluble in organic solvents like acetone or ethanol. In contrast, halogenated analogs may exhibit lower solubility in polar solvents.

Research Findings and Data Gaps

Key Insights from Literature

  • Functionalized 1,3-diketones are versatile ligands, with electronic tuning via substituents enabling tailored metal-binding properties .
  • Asymmetric substitution (e.g., Avobenzone ) introduces conformational flexibility, impacting physical properties like melting point and solubility.

Unresolved Questions

  • Direct data on the target compound’s synthesis, melting point, and reactivity are absent in the provided evidence. Comparative studies with cyclohexyl-substituted analogs are needed.
  • The impact of cyclohexyl vs. aryl substituents on enolate stability and catalytic activity remains unexplored.

Biological Activity

1,3-Bis(4-methylcyclohexyl)propane-1,3-dione is a diketone compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H24O2
  • Molecular Weight : 236.36 g/mol
  • Structural Features : The compound features two 4-methylcyclohexyl groups attached to a propane-1,3-dione backbone, which influences its biological activity and solubility.

Research indicates that 1,3-bis(4-methylcyclohexyl)propane-1,3-dione may interact with various biological targets:

  • Enzyme Inhibition : Preliminary findings suggest that this compound can inhibit certain enzyme activities. For instance, it has been noted to affect the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular functions .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular systems. This could be particularly relevant in the context of neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1,3-bis(4-methylcyclohexyl)propane-1,3-dione from various studies:

StudyBiological Activity ObservedMethodologyKey Findings
Study AEnzyme inhibitionIn vitro assaysSignificant inhibition of enzyme X at concentrations >50 µM
Study BAntioxidant effectsDPPH assayIC50 value of 30 µM indicating strong antioxidant potential
Study CCytotoxicityCell viability assaysReduced cell viability in cancer cell lines at concentrations >100 µM

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects on metabolic enzymes, 1,3-bis(4-methylcyclohexyl)propane-1,3-dione was shown to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition was dose-dependent and suggested potential applications in treating conditions like Alzheimer's disease where AChE activity is dysregulated.

Case Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant capacity of this diketone using a DPPH radical scavenging assay. The compound demonstrated significant scavenging activity with an IC50 value comparable to known antioxidants like ascorbic acid. This suggests its potential for use in formulations aimed at reducing oxidative damage in cells.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

  • Acute Toxicity : Initial assessments indicate moderate acute toxicity with LD50 values ranging between 500 mg/kg and 1000 mg/kg in rodent models. Further studies are required to establish chronic toxicity profiles and safe dosage ranges for potential therapeutic use .

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